A Technical Guide to the Physicochemical Properties of 6-Methoxy-2-(3-nitrobenzoyl)pyridine
A Technical Guide to the Physicochemical Properties of 6-Methoxy-2-(3-nitrobenzoyl)pyridine
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful programs are built. These intrinsic characteristics govern everything from synthetic feasibility and formulation stability to pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic activity. This guide provides an in-depth technical overview of 6-Methoxy-2-(3-nitrobenzoyl)pyridine, a heterocyclic ketone of interest.
The structure, featuring a pyridine core, a methoxy substituent, and a nitrobenzoyl moiety, presents a unique combination of functional groups that dictate its chemical behavior. The pyridine nitrogen offers a site for protonation, the methoxy group can influence solubility and metabolism, and the nitro group acts as a strong electron-wthdrawing group, impacting both reactivity and lipophilicity. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational data and the experimental rationale for its determination.
Chemical Identity and Structure
A precise definition of the molecular entity is the first step in any characterization workflow.
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Chemical Name: 6-Methoxy-2-(3-nitrobenzoyl)pyridine
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CAS Number: 1261891-62-6[1]
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Molecular Formula: C₁₃H₁₀N₂O₄[1]
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Molecular Weight: 258.23 g/mol [2]
Chemical Structure:
(Structure depicted in SMILES format: O=N(=O)c1cccc(c1)C(=O)c2ncccc2OC)
The molecule's architecture is key to its properties. The central carbonyl group creates a ketone linkage between a phenyl ring, substituted with a meta-nitro group, and a pyridine ring, substituted with a methoxy group at the 6-position. This arrangement suggests a non-planar conformation and multiple sites for intermolecular interactions.
Core Physicochemical Properties: Data and Strategic Implications
The following properties are critical for assessing the "drug-likeness" of a molecule and predicting its behavior in biological systems. While experimental data for this specific molecule is not widely published, we can infer properties based on its structural analogues and provide predicted values.
| Property | Predicted/Observed Value | Significance in Drug Development |
| Physical State | Likely a solid at STP | Impacts handling, storage, and formulation (e.g., for oral solid dosage forms). |
| Melting Point (°C) | No data found. Structurally similar compounds like 2-amino-6-methoxy-3-nitropyridine have a high melting point (192-195 °C), suggesting the target compound is a stable crystalline solid.[3] | A sharp melting point is an indicator of purity. High melting points can correlate with low solubility. |
| Boiling Point (°C) | 442.3 ± 40.0 (Predicted)[2] | Indicates low volatility; relevant for assessing stability during heat-intensive processing. |
| Density (g/cm³) | 1.313 ± 0.06 (Predicted)[2] | Useful for formulation calculations and understanding crystal packing. |
| pKa | 0.85 ± 0.10 (Predicted, for the pyridinic nitrogen)[2] | The pyridine nitrogen is weakly basic. At physiological pH (7.4), it will be predominantly in its neutral, unprotonated form, which favors membrane permeability. |
| LogP (o/w) | No experimental data found. Calculated values for similar structures suggest a moderate to high lipophilicity. | Governs the balance between aqueous solubility and lipid membrane permeability. A key factor in ADME properties.[4][5] A LogP > 5 can be a liability according to Lipinski's Rule of Five.[4] |
| Aqueous Solubility | Predicted to be low. The methoxy group may slightly enhance solubility, but the overall large, aromatic structure suggests poor aqueous solubility.[6] | Low solubility is a major hurdle in drug development, affecting oral bioavailability and formulation options. |
Experimental Characterization Workflow
A systematic approach is required to empirically validate the predicted properties. The following workflow outlines the logical sequence of experiments.
Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.
Detailed Experimental Protocols
As a senior scientist, the rationale behind a protocol is as important as the steps themselves. These methods are designed to be robust and self-validating.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
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Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the industry standard for small molecule purity analysis.[7][8] It separates compounds based on their hydrophobicity. A C18 column is a robust starting point for molecules with aromatic character.[9] The use of a Diode Array Detector (DAD) is critical as it provides spectral information, helping to distinguish the main peak from impurities and confirming peak homogeneity.
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Methodology:
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System: Agilent 1200 Series or equivalent, equipped with a DAD.
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Column: Ascentis C18, 2.7 µm, 4.6 x 100 mm (or similar superficially porous particle column for high efficiency).[10]
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: Monitor at 254 nm and 280 nm. Collect spectra from 200-400 nm to assess peak purity.
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Sample Preparation: Prepare a 1 mg/mL stock in DMSO. Dilute to 50 µg/mL in a 50:50 Water:Acetonitrile mixture.
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Trustworthiness (System Suitability): Before sample analysis, inject a standard mixture (e.g., uracil, acetophenone, toluene) to verify column performance, including theoretical plates, peak symmetry, and resolution. The relative standard deviation of replicate injections of the analyte should be <2%.
Lipophilicity (LogP) Determination by Shake-Flask Method
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Expertise & Rationale: The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[11] This provides a direct, empirical measure of lipophilicity, which is a critical parameter for predicting a drug's ability to cross biological membranes.[11]
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Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water (pH 7.4 phosphate-buffered saline) with n-octanol by mixing vigorously for 24 hours and allowing the layers to separate.[12]
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Sample Addition: Add a known amount of the compound (e.g., from a DMSO stock) to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 1 mL of each).[4] The final DMSO concentration should be <1% to avoid co-solvent effects.
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Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for 1-2 hours to allow partitioning to reach equilibrium.[4]
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in each layer using a validated HPLC-UV method.
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Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).[5]
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Trustworthiness (Self-Validation): The mass balance should be checked. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added. The experiment should be run in triplicate.
pKa Determination by Potentiometric Titration
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Expertise & Rationale: Potentiometric titration is a highly accurate method for determining pKa values.[13] It involves monitoring the pH of a solution as a titrant is added.[14] For 6-Methoxy-2-(3-nitrobenzoyl)pyridine, we are interested in the basicity of the pyridine nitrogen. Titrating an acidic solution of the compound with a strong base allows for the determination of the pKa from the inflection point of the titration curve.[14][15]
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Methodology:
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Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a concentration of approximately 1 mM.[14] If solubility is an issue, a co-solvent like methanol can be used, but the pKa must then be extrapolated back to 0% co-solvent.[13]
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Initial Acidification: Acidify the solution to ~pH 2 with a standardized HCl solution.
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Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[14] Titrate the solution with a standardized NaOH solution (e.g., 0.1 M), adding small, precise volumes.
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Data Acquisition: Record the pH after each addition of titrant, ensuring the reading is stable.
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Analysis: Plot pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point of the titration curve.[15] Perform at least three replicate titrations.[14]
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Trustworthiness (Self-Validation): The potentiometer must be calibrated with at least three standard buffers (e.g., pH 4, 7, and 10) before use.[14] The titrant solutions (HCl and NaOH) must be accurately standardized.
Structure-Property Relationships
The physicochemical properties are a direct consequence of the molecule's functional groups. Understanding these links is crucial for designing improved analogues.
Caption: Relationship between key functional groups and resulting physicochemical properties.
Conclusion
6-Methoxy-2-(3-nitrobenzoyl)pyridine is a compound with a physicochemical profile characterized by predicted low aqueous solubility, moderate-to-high lipophilicity, and weak basicity. These properties are a direct result of its constituent functional groups. While predicted data provides a valuable starting point, the robust experimental protocols detailed herein are essential for generating the high-quality, reliable data required for informed decision-making in a drug discovery or chemical development context. The systematic characterization of this and similar molecules is a critical activity that bridges the gap between chemical synthesis and biological application, ultimately enabling the rational design of effective and developable scientific tools or therapeutic agents.
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